molecular formula C16H22Cl3N3OS B11977419 3,3-Dimethyl-N-(2,2,2-trichloro-1-((3-toluidinocarbothioyl)amino)ET)butanamide CAS No. 303105-14-8

3,3-Dimethyl-N-(2,2,2-trichloro-1-((3-toluidinocarbothioyl)amino)ET)butanamide

Cat. No.: B11977419
CAS No.: 303105-14-8
M. Wt: 410.8 g/mol
InChI Key: DOANGPUWEMNQED-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-N-(2,2,2-trichloro-1-((3-toluidinocarbothioyl)amino)ET)butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action for 3,3-Dimethyl-N-(2,2,2-trichloro-1-((3-toluidinocarbothioyl)amino)ET)butanamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting or activating their function . The exact molecular targets and pathways involved are still under investigation .

Properties

CAS No.

303105-14-8

Molecular Formula

C16H22Cl3N3OS

Molecular Weight

410.8 g/mol

IUPAC Name

3,3-dimethyl-N-[2,2,2-trichloro-1-[(3-methylphenyl)carbamothioylamino]ethyl]butanamide

InChI

InChI=1S/C16H22Cl3N3OS/c1-10-6-5-7-11(8-10)20-14(24)22-13(16(17,18)19)21-12(23)9-15(2,3)4/h5-8,13H,9H2,1-4H3,(H,21,23)(H2,20,22,24)

InChI Key

DOANGPUWEMNQED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CC(C)(C)C

Origin of Product

United States

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